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molecular formula C12H13IN2 B8419337 1-(4-Iodo-phenylamino)-cyclopentanecarbonitrile

1-(4-Iodo-phenylamino)-cyclopentanecarbonitrile

Cat. No. B8419337
M. Wt: 312.15 g/mol
InChI Key: TXLGIJIEVNCQSG-UHFFFAOYSA-N
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Patent
US08394990B2

Procedure details

3.5 g (16 mmol) of 4-iodo-aniline are added to a solution of 1.3 ml (14.7 mmol) of cyclopentanone in 20 ml of acetic acid at 0° C. The solution is stirred for 15 minutes and 2 ml (15 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred for one night at ambient temperature. It is then poured gently into a solution of ice-cooled ammonium hydroxide until the pH is basic and extracted with dichloromethane. The organic phases are combined and washed with water. They are dried over sodium sulfate. After evaporation of the solvents, 4.3 g of 1-(4-iodo-phenylamino)-cyclopentanecarbonitrile are obtained in the form of a brown oil. (Yield=94%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10]1.C[Si]([C:19]#[N:20])(C)C.[OH-].[NH4+]>C(O)(=O)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:9]2([C:19]#[N:20])[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred for one night at ambient temperature
ADDITION
Type
ADDITION
Details
It is then poured gently into a solution of ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents, 4.3 g of 1-(4-iodo-phenylamino)-cyclopentanecarbonitrile
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a brown oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
IC1=CC=C(C=C1)NC1(CCCC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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